molecular formula C16H19ClN4O2S B2385676 3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797978-67-6

3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2385676
CAS No.: 1797978-67-6
M. Wt: 366.86
InChI Key: XRVLQPIKGQHCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It is known that similar compounds can bind with high affinity to their targets , which could result in changes in the function of these targets.

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the employment of automated reactors to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-13-5-4-6-15(11-13)24(22,23)19-12-14-7-8-18-16(20-14)21-9-2-1-3-10-21/h4-8,11,19H,1-3,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVLQPIKGQHCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.